4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-8-6-13(7-9-15)17(20)18-12-14-4-2-10-19(14)25(21,22)16-5-3-11-24-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMZADGUUCAMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Sulfonylation: The pyrrolidine intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the thiophen-2-ylsulfonyl group.
Coupling with Benzamide: The final step involves coupling the sulfonylated pyrrolidine with 4-methoxybenzoyl chloride in the presence of a base like pyridine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 4-hydroxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide.
Reduction: 4-methoxy-N-((1-(thiophen-2-ylthiol)pyrrolidin-2-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N2O4S2
- Molecular Weight : 380.5 g/mol
- CAS Number : 887862-68-2
The structure features a methoxy group attached to a benzamide, with a pyrrolidine ring substituted by a thiophenesulfonyl moiety, which contributes to its biological activity.
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of compounds containing pyrrole structures, including derivatives similar to 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide.
Case Study: Antimicrobial Efficacy
A study demonstrated that pyrrole-containing compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The derivatives were found to be significantly more effective than standard antibiotics like vancomycin, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| 4-Methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide | TBD | More potent than vancomycin (0.5–1 µg/mL) |
| Standard Antibiotic (Vancomycin) | 0.5–1 | Reference |
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Research indicates that similar compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
Case Study: COX-II Inhibition
In a study focused on the design of COX-II inhibitors, several derivatives were synthesized, including those with methoxy substitutions. These compounds displayed promising anti-inflammatory activity and could serve as lead compounds for further drug development .
Human Constitutive Androstane Receptor Agonism
4-Methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been investigated for its role as an agonist for the human constitutive androstane receptor (CAR). This receptor is involved in the regulation of drug metabolism and detoxification processes.
Case Study: Selective Agonism
In research aimed at identifying selective CAR agonists, compounds similar to 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide were evaluated for their ability to activate CAR without affecting other nuclear receptors. This specificity could lead to advancements in pharmacotherapy targeting metabolic diseases .
Summary of Applications
The compound demonstrates versatile applications across several domains:
- Antibacterial Activity : Effective against resistant bacterial strains.
- Anti-inflammatory Properties : Potential as a COX-II inhibitor.
- Nuclear Receptor Modulation : Agonist for human constitutive androstane receptor.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the sulfonyl group can form hydrogen bonds with amino acid residues, while the methoxy group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Heterocyclic Systems: The target compound’s thiophene sulfonyl group contrasts with the thiazole () or pyrimidine () rings in analogs.
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability compared to the target’s thiophene sulfonyl, which may offer better π-π stacking interactions .
- Solubility Influencers: The amino group in introduces hydrogen-bonding capacity, while the ethylsulfonyl group reduces steric hindrance compared to bulkier aryl sulfonyl groups .
Physicochemical Properties
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| logP (Predicted) | 2.8 | 3.1 | 3.5 | 1.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 3 |
| Hydrogen Bond Acceptors | 7 | 8 | 8 | 7 |
| Polar Surface Area (Ų) | 108 | 112 | 115 | 121 |
Analysis :
- The target compound’s moderate logP (2.8) suggests balanced lipophilicity, favoring membrane permeability.
- The trifluoromethyl group in raises logP (3.5), indicating greater lipophilicity and possible tissue penetration .
Biological Activity
4-Methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, with the CAS number 887862-68-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is CHNOS, with a molecular weight of 380.5 g/mol. The compound features a methoxy group, a pyrrolidine ring, and a thiophene sulfonyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 887862-68-2 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties. The presence of the thiophene ring is crucial for enhancing antimicrobial efficacy against various pathogens, such as Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Research has shown that derivatives of benzamide can possess cytotoxic effects against cancer cell lines. For instance, compounds with methoxy substitutions have demonstrated enhanced activity against tumor cells, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : Some studies suggest that pyrrolidine-based compounds may exhibit anticonvulsant properties. The structural features of 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide could contribute to neuroprotection by modulating neurotransmitter levels or inhibiting excitotoxic pathways .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzamide derivatives, including those similar to 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
Antitumor Activity
In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of related compounds. One derivative showed an IC value less than that of doxorubicin in Jurkat cells, indicating promising antitumor potential. The structure–activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing potency .
Neuroprotective Studies
Research on pyrrolidine derivatives has demonstrated their potential as anticonvulsants. Compounds structurally related to 4-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide were tested for their ability to prevent seizures in animal models, showing significant protective effects .
Q & A
Q. Key Optimization Strategies :
- Use catalytic DMAP to accelerate acylation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress by TLC or LC-MS to minimize side products.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
Answer:
- IR Spectroscopy : Identify sulfonyl (S=O) stretches at 1340–1300 cm⁻¹ and 1160–1120 cm⁻¹. The methoxy group (C-O) appears near 1250 cm⁻¹ .
- ¹H/¹³C NMR :
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (e.g., ~450–460 Da).
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Kinase Inhibition : Screen against Bruton’s tyrosine kinase (BTK) via fluorescence-based enzymatic assays (IC₅₀ determination), given structural similarity to BTK inhibitors like acalabrutinib .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.
Advanced: What crystallographic strategies resolve structural ambiguities, particularly in sulfonyl-pyrrolidine geometry?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL (SHELX suite) for high-resolution refinement. Key parameters:
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
- Assay Variability : Compare enzyme-based (e.g., BTK inhibition) vs. cell-based (e.g., proliferation) assays. Adjust DMSO concentrations (<0.1% to avoid cytotoxicity) .
- Solubility Issues : Use co-solvents (PEG-400) or surfactants (Tween-80) to enhance compound bioavailability in cell assays.
- Stereochemical Purity : Confirm enantiomeric excess via chiral HPLC; (S)-enantiomers often show higher activity in kinase targets .
Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound?
Answer:
Advanced: How can computational modeling predict target engagement and off-target effects?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with BTK (PDB: 5P9J). Focus on hydrogen bonding with Val416 and hydrophobic contacts with Leu408 .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Monitor RMSD (<2.0 Å) and ligand residence time.
- Off-Target Profiling : Screen against kinase libraries (e.g., KinomeScan) to predict selectivity .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Sulfonation Side Reactions : Optimize stoichiometry (1:1.05 thiophene-2-sulfonyl chloride:pyrrolidine) to minimize disulfonate byproducts .
- Purification at Scale : Replace column chromatography with recrystallization (ethanol/water) for intermediates.
- Enantiomeric Control : Use chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis to favor the active enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
